molecular formula C6H7NO3 B082512 3-Ethylisoxazole-5-carboxylic acid CAS No. 14633-21-7

3-Ethylisoxazole-5-carboxylic acid

Cat. No.: B082512
CAS No.: 14633-21-7
M. Wt: 141.12 g/mol
InChI Key: WHBIWWYTGXQXSD-UHFFFAOYSA-N
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Description

3-Ethylisoxazole-5-carboxylic acid is an organic compound with the molecular formula C6H7NO3 It belongs to the class of isoxazole carboxylic acids, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring, followed by carboxylation. The reaction conditions often include:

    Reagents: Ethyl acetoacetate, hydroxylamine hydrochloride, base (e.g., sodium hydroxide)

    Solvents: Ethanol or water

    Temperature: Typically around 60-80°C

    Reaction Time: Several hours to ensure complete cyclization and carboxylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters are carefully controlled to maintain product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of isoxazole-5-carboxylic acid derivatives.

    Reduction: Formation of 3-ethylisoxazole-5-methanol.

    Substitution: Formation of halogenated or alkylated isoxazole derivatives.

Scientific Research Applications

3-Ethylisoxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethylisoxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylisoxazole-5-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 3-Carboxy-5-methylisoxazole

Uniqueness

3-Ethylisoxazole-5-carboxylic acid is unique due to the presence of an ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterparts, the ethyl group may enhance lipophilicity and alter the compound’s pharmacokinetic properties.

Biological Activity

3-Ethylisoxazole-5-carboxylic acid (C6H7NO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its unique isoxazole structure, which contributes to its biological activity. The molecular formula is C6H7NO3, with a molecular weight of 143.13 g/mol. It is classified under carboxylic acids and isoxazoles, which are known for various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of isoxazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicate that certain derivatives exhibit significant antiproliferative activity.

Case Study: Anticancer Activity Evaluation

A study focusing on indole-isoxazole hybrids demonstrated that several derivatives showed potent anticancer activities against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines. The cytotoxicity was assessed using the sulforhodamine B (SRB) assay, revealing IC50 values ranging from 0.7 to 35.2 µM for different compounds, with some derivatives showing selective activity against cancer cells compared to normal cells .

CompoundIC50 (µM)Cancer Cell Line
5a0.7Huh7
5r1.5HepG2
5t4.7Huh7

These findings suggest that modifications to the isoxazole structure can enhance anticancer properties, making it a promising scaffold for drug development.

Enzyme Inhibition

Isoxazole derivatives have also been investigated for their role as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy. Research indicates that certain isoxazole compounds exhibit inhibitory activity against various HDAC isoforms, with significant selectivity noted in some studies.

HDAC Inhibition Study

A particular compound with an isoxazole skeleton demonstrated IC50 values significantly lower at HDAC-6 compared to other isoforms (HDAC-1, -2, -3, and -10), indicating its potential as an anticancer agent by modulating epigenetic factors .

Antioxidant Properties

In addition to anticancer activity, some studies have reported antioxidant properties associated with isoxazole derivatives. These compounds were tested using models such as C. elegans and human fibroblasts, showing promising results in reducing oxidative stress markers.

Summary of Findings

The biological activities of this compound and its derivatives can be summarized as follows:

  • Anticancer Activity : Significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Effective HDAC inhibitors showing potential in cancer treatment.
  • Antioxidant Properties : Demonstrated ability to reduce oxidative stress in biological models.

Properties

IUPAC Name

3-ethyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIWWYTGXQXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424448
Record name 3-ethylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14633-21-7
Record name 3-ethylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1,2-oxazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0.25 M solution of SEM-Boc protected aminopyrrolopyrazole, E1(III-2) was prepared using anhydrous DMF as solvent. A 0.25 M solution of 3-ethylisoxazole-5-carboxylic acid was prepared using anhydrous DMF as solvent. A fresh 0.5 M solution of o-(7-azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyl uronium hexafluorophosphate (HATU) was prepared in anhydrous DMF. To the reaction tube were added 320 L (0.08 mmol, 1 equiv, 0.25M) of the 3-ethylisoxazole-5-carboxylic acid DMF solution prepared, 320 μL (0.080 mmol, 1 equiv, 0.25M) of SEM-Boc protected aminopyrrolopyrazole DMF solution prepared, and 40 μL (0.288 mmol, 3.6 equiv) neat TEA followed by the 160 μL (0.080 mmol, 1 equiv) of the HATU DMF solution. The reaction mixtures were stirred at 60° C. for 16 h. Then the tube was allowed to cool to room temperature. The solvents and volatiles from the tubes were removed in vacuo. To the residue were added 1 mL of EtOAc and 1 mL of 2M aqueous NaOH. After the tube was covered with Parafilm, the covered test tube was vigorously shaken until all residues have dissolved or the mixtures are completely homogenized. The agitation was stopped and the phases were allowed to separate completely. The supernatant organic layer (EtOAc layer) of each test tube was transferred into its corresponding receiving tube. EtOAc (0.5 mL) was added to the tube and extracted the organic layers after the agitation of the mixtures and these procedures were repeated twice. The solvent (EtOAc) and volatiles from the receiving tube were removed in vacuo until they were dry. To the residue was added 0.6 mL (2.4 mmol, 30 equiv) of 4M HCl in dioxane and the mixtures were stirred at room temperature for 2 h. Then the solvent, volatiles and HCl from the tube were removed in vacuo. To the residue were added 500 μL anhydrous DMA, 70 μL neat DIPEA (0.400 mmol, 5 equiv.). A 0.25 M solution of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride, E1(VI), in anhydrous CH2Cl2 was prepared.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Two
Name
Quantity
0 (± 1) mol
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Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Name
Quantity
70 μL
Type
reactant
Reaction Step Five
Name
Quantity
500 μL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
SEM-Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
aminopyrrolopyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-ethylisoxazole-5-carboxylic acid DMF
Quantity
320 L
Type
reactant
Reaction Step Ten
Name
SEM-Boc
Quantity
320 μL
Type
reactant
Reaction Step Eleven
Name
aminopyrrolopyrazole DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
TEA
Quantity
40 μL
Type
reactant
Reaction Step Thirteen
Name
HATU DMF
Quantity
160 μL
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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